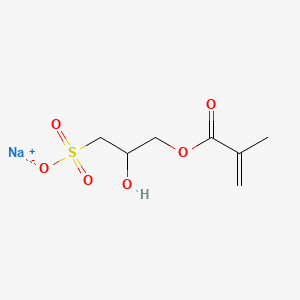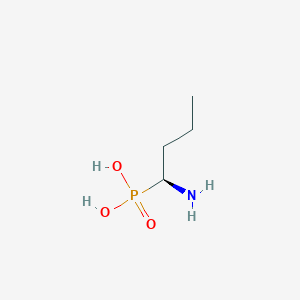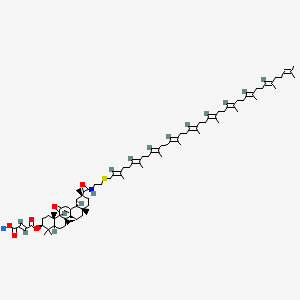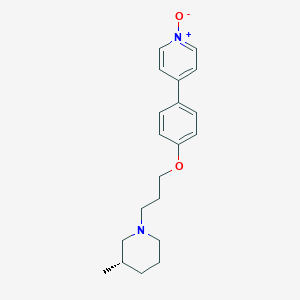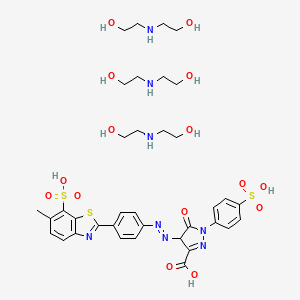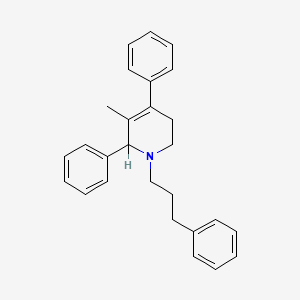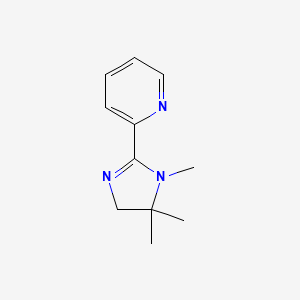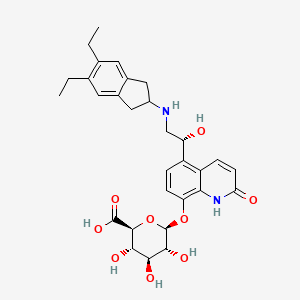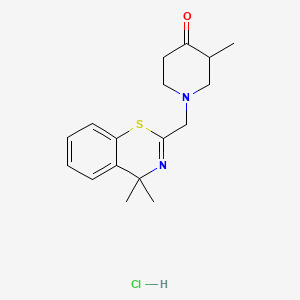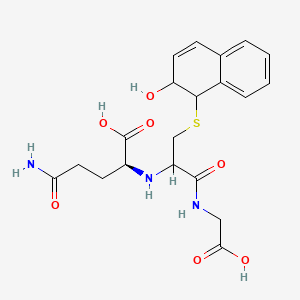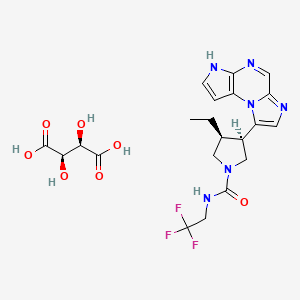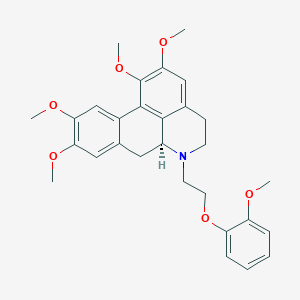
1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions using appropriate piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-ethylpiperazine
- 1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-propylpiperazine
Uniqueness
1-(4-Trifluoromethyl-7-benzofuranyl)-3(S)-methylpiperazine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
325145-37-7 |
|---|---|
Molecular Formula |
C14H15F3N2O |
Molecular Weight |
284.28 g/mol |
IUPAC Name |
(3S)-3-methyl-1-[4-(trifluoromethyl)-1-benzofuran-7-yl]piperazine |
InChI |
InChI=1S/C14H15F3N2O/c1-9-8-19(6-5-18-9)12-3-2-11(14(15,16)17)10-4-7-20-13(10)12/h2-4,7,9,18H,5-6,8H2,1H3/t9-/m0/s1 |
InChI Key |
RZSIBGYUCGYDKG-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=C3C(=C(C=C2)C(F)(F)F)C=CO3 |
Canonical SMILES |
CC1CN(CCN1)C2=C3C(=C(C=C2)C(F)(F)F)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


